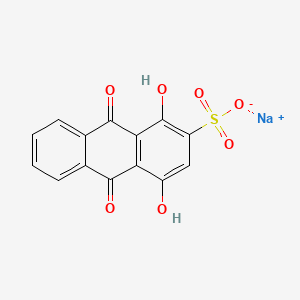
6-(Hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sambubiose belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Sambubiose exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Outside of the human body, sambubiose can be found in black elderberry and fruits. This makes sambubiose a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Diabetes Management
6-(Hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2,4,5-triol has been identified for its potential in diabetes management. Isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn, this compound targets several proteins associated with diabetes, such as dipeptidyl peptidase-IV and glucokinase. Molecular docking and dynamics simulation studies suggest its efficacy in regulating blood glucose levels (Muthusamy & Krishnasamy, 2016).
Physical Properties in Ethanol-Water Solutions
The solubility of 6-(Hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2,4,5-triol in ethanol-water solutions has been studied. Understanding its solubility is crucial for its application in various fields, including pharmaceuticals and food sciences. It was found that the solubility increases with temperature and varies with the ethanol mass fraction in the solvent (Gong, Wang, Zhang, & Qu, 2012).
Density and Viscosity Studies
Studies on the densities and viscosities of sugar alcohol solutions, including those containing 6-(Hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2,4,5-triol, have provided insights into their behavior in different concentrations and temperatures. These properties are essential for applications in food science and industrial processes (Zhu, Ma, & Zhou, 2010).
Role in Chiral Dendrimer Synthesis
This compound has been utilized in the synthesis of chiral dendrimers. These dendrimers, having potential applications in drug delivery and materials science, show that the triol can be a central core in complex molecular architectures (Seebach, Lapierre, Greiveldinger, & Skobridis, 1994).
Synthesis and Characterization
The synthesis and structural characterization of this compound and its derivatives have been extensively studied. These investigations provide a foundational understanding necessary for its application in various research fields, such as organic chemistry and materials science (Lapierre, Skobridis, & Seebach, 1993).
Eigenschaften
CAS-Nummer |
26388-68-1 |
|---|---|
Produktname |
6-(Hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2,4,5-triol |
Molekularformel |
C11H20O10 |
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C11H20O10/c12-1-4-6(15)7(16)9(10(18)20-4)21-11-8(17)5(14)3(13)2-19-11/h3-18H,1-2H2 |
InChI-Schlüssel |
BUEBVQCTEJTADB-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |
melting_point |
202-203°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















